quinolin-8-yl N,N-dimethylcarbamate

Physical organic chemistry Carbamate hydrolysis kinetics Structure–reactivity relationships

Quinolin-8-yl N,N-dimethylcarbamate (CAS 14628-15-0, molecular formula C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is an O-carbamate ester of 8-hydroxyquinoline bearing an N,N-dimethyl-substituted carbamoyl moiety at the 8‑position of the quinoline ring. It belongs to the broader class of quinoline‑O‑carbamates, a scaffold actively investigated for acetylcholinesterase (AChE) inhibition, anti‑inflammatory activity, and metal‑chelation properties in the context of multi‑target‑directed ligands (MTDLs) for neurodegenerative disease research.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B12127976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-8-yl N,N-dimethylcarbamate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3
InChIKeyVCSGVHPHQVIBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl N,N-dimethylcarbamate for Research Procurement: Compound Identity and Critical Selection Rationale


Quinolin-8-yl N,N-dimethylcarbamate (CAS 14628-15-0, molecular formula C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is an O-carbamate ester of 8-hydroxyquinoline bearing an N,N-dimethyl-substituted carbamoyl moiety at the 8‑position of the quinoline ring . It belongs to the broader class of quinoline‑O‑carbamates, a scaffold actively investigated for acetylcholinesterase (AChE) inhibition, anti‑inflammatory activity, and metal‑chelation properties in the context of multi‑target‑directed ligands (MTDLs) for neurodegenerative disease research [1]. The 8‑position regiochemistry is not arbitrary: the spatial relationship between the quinoline nitrogen and the carbamate oxygen at position 8 generates a distinct hydrolysis mechanism involving a rate‑determining step that proceeds via a substrate dianion—a pathway previously unknown for carbamates and observed only for amides [2]. This mechanistic uniqueness makes the 8‑isomer a non‑interchangeable reference compound for structure–reactivity studies, distinguishing it from the 5‑, 6‑, or 3‑substituted regioisomers that dominate the recent MTDL patent and publication landscape.

Why Generic Substitution Fails for Quinolin-8-yl N,N-dimethylcarbamate: Regiochemical and N‑Substitution Specificity


Quinoline‑O‑carbamates are not a single homogeneous class. The position of the carbamate ester on the quinoline ring dictates both the chemical stability and the biological target engagement profile. The 5‑isomer (quinolin‑5‑yl N,N‑dimethylcarbamate, compound 3f) has been developed as a dual AChE/BuChE inhibitor with IC₅₀ values of 1.3 µM (AChE) and 0.81 µM (BuChE) [1], but its hydrolysis proceeds via a classical addition–elimination pathway, whereas the 8‑isomer uniquely follows a two‑step mechanism involving base‑catalysed deprotonation of the tetrahedral intermediate to a dianion [2]. This mechanistic divergence means that hydrolytic half‑life, buffer compatibility, and in vivo persistence cannot be extrapolated from one regioisomer to another. Furthermore, the N‑substitution pattern is critical: N,N‑dimethylcarbamates exhibit substantially lower insecticidal toxicity and higher volatility compared with the corresponding N‑methylcarbamates—a property that directly impacts handling safety, formulation stability, and environmental persistence in agrochemical or vector‑control research programmes [3]. Selecting the generic “quinoline carbamate” without specifying the 8‑position and N,N‑dimethyl substitution therefore introduces uncontrolled variables that confound structure–activity relationship (SAR) interpretation and experimental reproducibility.

Quinolin-8-yl N,N-dimethylcarbamate: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Hydrolytic Mechanism Divergence: 8‑Quinolinyl vs. 6‑Quinolinyl N,N‑Dimethylcarbamate

The 8‑quinolinyl isomer exhibits a quadratic dependence of the observed rate constant (k_obs) on hydroxide ion concentration ([OH⁻]), indicative of a two‑step mechanism involving rate‑determining reaction of the substrate anion with a second equivalent of hydroxide—a pathway previously unknown for carbamates [1]. In contrast, the 6‑quinolinyl isomer also displays quadratic [OH⁻] dependence but was further probed by solvent isotope effect (H₂O vs. D₂O) studies, confirming specific‑base catalysis for the addition–elimination step that differs mechanistically from the 8‑isomer's behaviour in amine buffers, where the 8‑isomer showed strictly specific base catalysis without the quadratic term observed in hydroxide media [1]. This mechanistic bifurcation means that at [OH⁻] > 0.01 M, the 8‑isomer's hydrolysis rate accelerates disproportionately relative to the 6‑isomer, a factor critical for selecting the correct isomer in prodrug design where base‑catalysed activation is desired.

Physical organic chemistry Carbamate hydrolysis kinetics Structure–reactivity relationships

AChE/BuChE Dual Inhibition: 5‑Quinolinyl Isomer (3f) vs. 8‑Quinolinyl Scaffold Selectivity

The 5‑quinolinyl N,N‑dimethylcarbamate (compound 3f) was characterised as a reversible dual eeAChE/eqBuChE inhibitor with IC₅₀ values of 1.3 µM and 0.81 µM, respectively, accompanied by anti‑inflammatory activity (reduction of IL‑6, IL‑1β, NO production) and neuroprotection in an Aβ₂₅–₃₅‑induced PC12 cell injury model [1]. While the 8‑quinolinyl isomer has not been directly profiled in the same multi‑target panel, the position of the carbamate controls the spatial orientation of the dimethylcarbamyl group relative to the quinoline nitrogen, which is predicted to alter binding at the peripheral anionic site (PAS) of AChE versus the catalytic anionic site (CAS). Kitz et al. (1967) demonstrated that for quaternary quinolinium dimethylcarbamates, the position of the dimethylcarbamyl substituent (3‑, 5‑, 7‑position) produced I₅₀ values spanning from neostigmine‑level potency (5‑ and 7‑substituted; I₅₀ approximately 10⁻⁷ M) to pyridostigmine‑level potency (3‑substituted; I₅₀ approximately 10⁻⁶ M) [2]. The 8‑isomer was not evaluated in that study, creating a defined knowledge gap that makes the 8‑isomer a necessary probe for completing the SAR matrix of quinoline dimethylcarbamate AChE inhibitors.

Alzheimer's disease Cholinesterase inhibition Multi-target-directed ligands

Insecticidal Toxicity and Volatility: N,N‑Dimethylcarbamates vs. N‑Methylcarbamates (Class‑Level Comparison)

A direct comparative study of N‑methyl‑ and N,N‑dimethylcarbamates across eight active aryl groups demonstrated that N‑methylcarbamates are consistently superior in toxicity to house fly (Musca domestica L.), mosquito larva (Culex pipiens quinquefasciatus Say), and salt‑marsh caterpillar (Estigmene acrea Drury) [1]. In mosquito adult topical assays, N,N‑dimethylcarbamates were found to be “much less toxic and much more volatile than the corresponding N‑methylcarbamates” [2]. For a quinolin‑8‑yl scaffold, this implies that the N,N‑dimethyl derivative (the target compound) will exhibit lower contact toxicity but higher vapour‑phase mobility than the N‑methyl analogue (quinolin‑8‑yl N‑methylcarbamate), a critical distinction when selecting compounds for fumigant versus contact insecticide screening cascades. The volatility differential also affects shipping, storage, and handling requirements: N,N‑dimethylcarbamates require more stringent vapour containment than their N‑methyl counterparts.

Insecticide development Carbamate toxicology Vector control

Antibacterial Activity of 8‑Quinolinyl Carbamates: Substitution‑Dependent Gram‑Negative Spectrum

US Patent 4,472,404 discloses that 8‑quinolinyl carbamates bearing halogen or nitro substituents at the 5‑ and/or 7‑positions exhibit significant antibacterial and antifungal activity, particularly against Gram‑negative organisms including Escherichia coli, making them useful for urinary tract infection treatment [1]. The unsubstituted quinolin‑8‑yl N,N‑dimethylcarbamate (the target compound) serves as the minimal scaffold from which halogenated derivatives (e.g., 5‑chloro‑, 5,7‑dibromo‑, 5‑nitro‑8‑quinolinyl carbamates) were derived. Without the 8‑position dimethylcarbamate core, the antibacterial pharmacophore is lost. However, the unsubstituted parent compound itself is expected to show attenuated antibacterial activity relative to the 5,7‑dihalogenated analogs, positioning it as the appropriate negative control or baseline compound for structure–activity relationship studies that aim to quantify the contribution of halogen substitution to Gram‑negative potency.

Urinary tract anti‑infectives Gram‑negative antibacterial Quinoline carbamate SAR

Coordination Chemistry: 8‑Quinolinyl Carbamate as a Bidentate Ligand Scaffold vs. 8‑Hydroxyquinoline

The 8‑quinolinyl substructure is a well‑established metal‑chelating motif. While 8‑hydroxyquinoline (8‑HQ) itself is the prototypical bidentate N,O‑chelator, the carbamate ester at the 8‑position modifies both the pKa of the quinoline nitrogen and the steric environment around the metal‑binding pocket. The 8‑quinolinyl group, when incorporated into salicylaldimine ligands (e.g., N‑(8‑quinolinyl)salicylaldimine, qsal), produces spin‑crossover (SCO) Fe(II) complexes with tuneable magnetic properties that are highly sensitive to the nature of the 8‑substituent [1]. The dimethylcarbamate ester introduces a carbonyl oxygen that can participate in secondary coordination or hydrogen‑bonding interactions, a feature absent in 8‑HQ, 8‑aminoquinoline, or simple 8‑alkoxyquinolines. This makes quinolin‑8‑yl N,N‑dimethylcarbamate a distinct ligand precursor for constructing heteroleptic metal complexes where the carbamate carbonyl modulates the ligand‑field strength differently from hydroxyl or amino donors.

Coordination chemistry Metal chelation Spin‑crossover materials

Optimal Research and Industrial Application Scenarios for Quinolin-8-yl N,N-dimethylcarbamate


Base‑Catalysed Prodrug Activation Mechanism Studies

The unique two‑step hydrolysis mechanism of quinolin‑8‑yl N,N‑dimethylcarbamate—proceeding via a substrate dianion intermediate at high pH—makes this compound an ideal mechanistic probe for laboratories investigating base‑labile carbamate prodrugs. Unlike the 6‑isomer, which follows a different rate‑determining step, the 8‑isomer provides a kinetic signature (quadratic [OH⁻] dependence) that can be used to calibrate computational models of carbamate hydrolysis and to benchmark novel prodrug linkers designed for pH‑triggered drug release in alkaline physiological compartments . The specific base catalysis observed in amine buffers further enables fine‑tuned activation studies under biomimetic conditions.

Completing the Quinoline‑O‑Carbamate AChE SAR Matrix

Multiple quinoline‑O‑carbamate regioisomers have been profiled for cholinesterase inhibition—the 5‑isomer (3f) achieving dual AChE/BuChE IC₅₀ values of 1.3 µM/0.81 µM , and quaternary quinolinium dimethylcarbamates at positions 3, 5, and 7 showing I₅₀ values spanning 10⁻⁷ to 10⁻⁶ M in the Kitz–Wilson carbamylation assay . The 8‑position remains a conspicuous gap in the published SAR landscape. Procurement of quinolin‑8‑yl N,N‑dimethylcarbamate is therefore a defined necessity for any medicinal chemistry team seeking to publish a complete positional SAR study or to patent a novel quinoline‑O‑carbamate series with comprehensive structure–activity coverage.

Fumigant Insecticide or Spatial Repellent Screening Programmes

The documented higher volatility and lower contact toxicity of N,N‑dimethylcarbamates relative to their N‑methylcarbamate counterparts position quinolin‑8‑yl N,N‑dimethylcarbamate as a candidate for vapour‑phase insecticide or spatial repellent screening cascades. In vector‑control research, compounds with elevated vapour pressure are preferentially evaluated in fumigation chambers or volatile‑phase bioassays rather than topical application assays. The 8‑quinolinyl scaffold additionally offers the synthetic handle for subsequent halogenation (at positions 5 and 7) to modulate both volatility and target‑site potency, making the unsubstituted parent a versatile starting material for iterative optimisation.

Negative Control for 8‑Quinolinyl Carbamate Antibacterial SAR Studies

Patent US 4,472,404 establishes that halogen‑ and nitro‑substituted 8‑quinolinyl carbamates possess clinically relevant Gram‑negative antibacterial activity . The unsubstituted quinolin‑8‑yl N,N‑dimethylcarbamate is the logical negative control for any follow‑up medicinal chemistry programme aiming to quantify the antibacterial potency gains conferred by 5‑ and/or 7‑position halogenation. Without this baseline compound, structure–activity conclusions regarding the contribution of halogen substituents to MIC values are uninterpretable. The compound is therefore an essential procurement item for antibacterial SAR studies centred on the 8‑quinolinyl carbamate pharmacophore.

Quote Request

Request a Quote for quinolin-8-yl N,N-dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.